2-chloro-4-cyano-benzoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Research on related compounds, such as 2-(chloroseleno)benzoyl chloride, provides insights into synthesis methods. These compounds are typically synthesized through reactions involving C-H acids and bifunctional electrophiles, leading to the formation of various ring structures in moderate to high yields (KlocKrystian, OsajdaMariusz, & MlochowskiJacek, 2001).
Molecular Structure Analysis
Structural and spectral studies, such as those conducted on N-(4-chloro)benzoyl-N'-2-tolylthiourea, reveal that these types of compounds often have complex molecular structures. Techniques like X-ray diffraction and density functional theory (DFT) are used to determine stable conformers and molecular geometry (Weiqun Zhou, Kuisheng Leng, Zhang Yong, & Lu-de Lu, 2003).
Chemical Reactions and Properties
Chemical reactions of similar compounds, such as the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles, reveal that these chemicals can undergo multiple reaction pathways, including selenenylation and acylation (M. Osajda & J. Młochowski, 2002).
Physical Properties Analysis
Research on similar compounds provides insights into their physical properties. For instance, studies on the crystal and molecular structure of related chemicals offer details on crystallography, space groups, and molecular dimensions (H. Arslan, U. Flörke, N. Külcü, & G. Binzet, 2007).
Chemical Properties Analysis
The chemical properties of compounds like 2-chloro-4-cyano-benzoyl chloride can be inferred from studies on analogous substances. These studies often involve exploring the reactivity with various nucleophiles, understanding the formation of new compounds, and analyzing their stability and yield under different conditions (S. Demir, Ahmet Oral Sarıoğlu, S. Güler, N. Dege, & M. Sönmez, 2016).
Scientific Research Applications
Synthesis and Conversion into Derivatives
A study by Matsui and Motoi (1973) explored the synthesis of 4-chloro-3-benzoyl-2-azetinone derivatives through the treatment of ethyl α-cyanophenylacetate with benzoyl chloride. This process resulted in the formation of N-benzoyl-2,4-azetidinedione derivatives and α-benzoyl α-cyano esters. These derivatives have potential applications in the development of novel organic compounds (Matsui & Motoi, 1973).
Acylation of Azaindoles
Zhang et al. (2002) investigated the acylation of azaindoles, where benzoyl chloride was used to attach acyl groups to azaindoles under certain conditions. This research highlights the role of 2-chloro-4-cyano-benzoyl chloride in modifying the structure of azaindoles, which are important in medicinal chemistry (Zhang et al., 2002).
Reactions with Nucleophiles
Osajda and Młochowski (2002) studied the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles. They found that primary amino groups were the most reactive, undergoing simultaneous selenenylation and acylation. This study showcases the reactivity of similar compounds to 2-chloro-4-cyano-benzoyl chloride and their potential in chemical synthesis (Osajda & Młochowski, 2002).
Conversion into 3-Hydroxybenzo[b]selenophenes
Research by Lisiak and Młochowski (2009) demonstrated the use of 2-(chloroseleno)benzoyl chloride in synthesizing benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. This indicates the potential of 2-chloro-4-cyano-benzoyl chloride in synthesizing complex organic molecules with specific properties (Lisiak & Młochowski, 2009).
Future Directions
The future directions for 2-chloro-4-cyano-benzoyl Chloride could involve its use in the synthesis of new compounds. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . Additionally, benzene derivatives are being explored for new drug development .
properties
IUPAC Name |
2-chloro-4-cyanobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKWYOKCOMXLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431049 |
Source
|
Record name | 2-chloro-4-cyano-benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-cyano-benzoyl Chloride | |
CAS RN |
181074-22-6 |
Source
|
Record name | 2-chloro-4-cyano-benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.